molecular formula C22H21ClN2O4 B494841 [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE

Cat. No.: B494841
M. Wt: 412.9g/mol
InChI Key: BJTCCGOLJYSKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE is a complex organic compound characterized by the presence of a benzodioxole ring, a pyridyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyridyl and methoxyphenyl groups. Key steps include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Pyridyl Group: The pyridyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Methoxyphenyl Group Addition: The methoxyphenyl group is typically added through etherification reactions using methoxyphenol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of [(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl){4-[(6-chloro-2-pyridyl)methoxy]-3-methoxyphenyl}methanamine: Similar structure with a different position of the chlorine atom on the pyridyl ring.

    N-(1,3-benzodioxol-5-ylmethyl){4-[(6-fluoro-3-pyridyl)methoxy]-3-methoxyphenyl}methanamine: Fluorine substitution instead of chlorine.

Uniqueness

[(2H-1,3-BENZODIOXOL-5-YL)METHYL]({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and pyridyl groups, along with the methoxyphenyl moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]methanamine

InChI

InChI=1S/C22H21ClN2O4/c1-26-20-8-15(2-5-18(20)27-13-17-4-7-22(23)25-12-17)10-24-11-16-3-6-19-21(9-16)29-14-28-19/h2-9,12,24H,10-11,13-14H2,1H3

InChI Key

BJTCCGOLJYSKPQ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC4=CN=C(C=C4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

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